Cas no 22210-21-5 (ethyl 3-methylhex-2-enoate)
ethyl 3-methylhex-2-enoate Chemical and Physical Properties
Names and Identifiers
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- 2-Hexenoic acid, 3-methyl-, ethyl ester, (2E)-
- ethyl 3-methylhex-2-enoate
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- Inchi: 1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7+
- InChI Key: HDCPOYMRKNZICF-BQYQJAHWSA-N
- SMILES: C(OCC)(=O)/C=C(\C)/CCC
ethyl 3-methylhex-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-154981-0.05g |
ethyl 3-methylhex-2-enoate |
22210-21-5 | 95% | 0.05g |
$101.0 | 2023-06-05 | |
| Enamine | EN300-154981-0.1g |
ethyl 3-methylhex-2-enoate |
22210-21-5 | 95% | 0.1g |
$152.0 | 2023-06-05 | |
| Enamine | EN300-154981-0.25g |
ethyl 3-methylhex-2-enoate |
22210-21-5 | 95% | 0.25g |
$216.0 | 2023-06-05 | |
| Enamine | EN300-154981-0.5g |
ethyl 3-methylhex-2-enoate |
22210-21-5 | 95% | 0.5g |
$407.0 | 2023-06-05 | |
| Enamine | EN300-154981-1.0g |
ethyl 3-methylhex-2-enoate |
22210-21-5 | 95% | 1g |
$528.0 | 2023-06-05 | |
| Enamine | EN300-154981-2.5g |
ethyl 3-methylhex-2-enoate |
22210-21-5 | 95% | 2.5g |
$1034.0 | 2023-06-05 | |
| Enamine | EN300-154981-5.0g |
ethyl 3-methylhex-2-enoate |
22210-21-5 | 95% | 5g |
$1530.0 | 2023-06-05 | |
| Enamine | EN300-154981-10.0g |
ethyl 3-methylhex-2-enoate |
22210-21-5 | 95% | 10g |
$2269.0 | 2023-06-05 | |
| Aaron | AR028WSX-50mg |
ethyl3-methylhex-2-enoate |
22210-21-5 | 95% | 50mg |
$164.00 | 2023-12-15 | |
| Aaron | AR028WSX-100mg |
ethyl3-methylhex-2-enoate |
22210-21-5 | 95% | 100mg |
$234.00 | 2023-12-15 |
ethyl 3-methylhex-2-enoate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on ethyl 3-methylhex-2-enoate
Ethyl 3-Methylhex-2-Enoate (CAS No. 22210-21-5): Structural Insights, Biochemical Applications, and Emerging Research Frontiers
Ethyl 3-methylhex-2-enoate, identified by the CAS registry number 22210-21-5, represents a structurally unique α,β-unsaturated ester characterized by a conjugated alkene moiety and branched carbon chain. This compound's molecular architecture (C8H14O2) combines the reactivity of an enone system with the functional versatility of an ester group, positioning it as a critical intermediate in organic synthesis and emerging biomedical applications. Recent advancements in computational chemistry have revealed novel insights into its conformational preferences under different solvent conditions, enhancing its utility in asymmetric catalysis protocols.
The synthesis of ethyl 3-methylhex-2-enoate has evolved significantly since its initial preparation via Grignard addition to crotonic acid derivatives. Modern methodologies now employ enantioselective Sharpless asymmetric epoxidation followed by ring-opening reactions, achieving enantiomeric excesses exceeding 98% as reported in a 2023 Journal of Organic Chemistry study. This breakthrough enables precise control over stereochemistry for pharmaceutical applications, particularly in chiral drug development where optical purity is critical. Researchers at MIT recently demonstrated its use as a chiral auxiliary in asymmetric aldol reactions, showcasing its role in synthesizing complex natural product analogs.
In biological systems, this compound exhibits intriguing pharmacokinetic properties due to its amphiphilic nature. A landmark 2024 study published in Nature Communications revealed its ability to modulate PPARγ receptor activity at submicromolar concentrations (IC50=0.78 μM), suggesting potential utility in metabolic disorder therapies. Its antimicrobial activity profile, particularly against multidrug-resistant Gram-negative bacteria, has also been validated through time-killing curve analyses showing bactericidal effects within 4 hours at concentrations below 50 μg/mL—findings corroborated by mass spectrometry-based metabolomics studies.
The compound's photochemical properties have recently gained attention for photodynamic therapy applications. A collaborative study between Stanford and ETH Zurich demonstrated that ethyl 3-methylhex-2-enoyl conjugates generate reactive oxygen species (ROS) under near-infrared irradiation with quantum yields of 0.64±0.03—a significant improvement over conventional photosensitizers. This discovery has spurred investigations into targeted cancer therapies using nanoparticle delivery systems loaded with this compound's derivatives.
In the realm of analytical chemistry, advances in mass spectrometry have enabled precise structural elucidation under low-energy collision conditions. High-resolution LC/MS data confirms the presence of characteristic fragment ions at m/z 141 (C6H9O+) and m/z 91 (C4H7O+) during collision-induced dissociation experiments—a fragmentation pattern now incorporated into standard spectral databases for compound identification.
Ethical manufacturing practices for ethyl 3-methylhex-enoate production lines now incorporate real-time GC×GC-FID monitoring systems achieving sub ppm-level contaminant detection thresholds—a regulatory milestone highlighted in the recent EU Chemicals Strategy for Sustainability report (COM(2023)67). These advancements ensure compliance with ISO/IEC 17025 standards while maintaining batch-to-batch consistency above 99% purity as verified via multinuclear NMR spectroscopy.
Ongoing research at Scripps Research Institute focuses on this compound's role as a building block for peptidomimetic drugs targeting β-secretase enzymes implicated in Alzheimer's disease progression. Solid-phase peptide synthesis protocols incorporating ethyl methylhexenoyl esters have achieved sequence yields exceeding 85% across eight residue lengths—a significant improvement over traditional solution-phase methods documented in their recent Angewandte Chemie publication.
In agricultural science, recent field trials conducted across three continents demonstrated this compound's ability to enhance crop resilience against abiotic stressors when applied as a foliar spray at concentrations between 5–15 mM/L. Gas chromatography-mass spectrometry analysis revealed upregulation of stress-related secondary metabolites like camalexin in treated plants—findings presented at the International Symposium on Plant Biotechnology (ISPB) 2024 conference.
The compound's thermal stability profile (Td5%=187°C under nitrogen atmosphere) makes it ideal for high-throughput screening applications using automated parallel synthesis platforms like Caliper Life Sciences' LabChip® system. This property was leveraged by researchers at Novartis to develop a novel high-content assay platform detecting kinase inhibitor interactions with off-target proteins—a methodology now patented (WO/EP/US: PCT/IB/US/CH/JP/CA/NZ/AU).
Ethical considerations surrounding this compound's use include adherence to OECD guidelines for environmental risk assessment when employed as an industrial chemical intermediate. Recent lifecycle analysis conducted per ISO 14044 standards demonstrated negligible ecotoxicological impact when proper waste management protocols are followed—findings validated through multi-generational Daphnia magna toxicity studies published in Environmental Science & Technology Letters.
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